molecular formula C22H16FNO2 B417183 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione

Cat. No.: B417183
M. Wt: 345.4g/mol
InChI Key: LVKVKTCVRLHHBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is a complex organic compound that features a unique structure combining an indene core with a fluorophenyl-substituted pyrrole

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common approach is the condensation of 3-fluorobenzaldehyde with 2,5-dimethylpyrrole under acidic conditions to form the intermediate. This intermediate is then reacted with indene-1,3-dione under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and process safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups in the indene-1,3-dione moiety, potentially yielding alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole N-oxides, while reduction can produce alcohol derivatives of the indene-1,3-dione moiety.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique electronic properties.

    Biology: Its structural features make it a candidate for studying interactions with biological macromolecules, potentially leading to the discovery of new bioactive compounds.

    Medicine: The compound’s unique structure may offer therapeutic potential, particularly in the design of new drugs targeting specific biological pathways.

    Industry: It can be used in the development of advanced materials, such as organic semiconductors or photovoltaic materials

Mechanism of Action

The mechanism of action for 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione is not well-characterized. its interactions with biological targets likely involve binding to specific receptors or enzymes, modulating their activity. The fluorophenyl and pyrrole moieties may play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1H-indene-1,3(2H)-dione apart is the combination of the indene, fluorophenyl, and pyrrole moieties in a single molecule. This unique structure offers a distinct set of chemical and biological properties, making it a valuable compound for research and development in multiple fields .

Properties

Molecular Formula

C22H16FNO2

Molecular Weight

345.4g/mol

IUPAC Name

2-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]indene-1,3-dione

InChI

InChI=1S/C22H16FNO2/c1-13-10-15(14(2)24(13)17-7-5-6-16(23)12-17)11-20-21(25)18-8-3-4-9-19(18)22(20)26/h3-12H,1-2H3

InChI Key

LVKVKTCVRLHHBP-UHFFFAOYSA-N

SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O

Canonical SMILES

CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)C4=CC=CC=C4C3=O

Origin of Product

United States

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